molecular formula C6H2F2N2 B3029082 2,6-Difluoropyridine-4-carbonitrile CAS No. 51991-35-6

2,6-Difluoropyridine-4-carbonitrile

Cat. No.: B3029082
CAS No.: 51991-35-6
M. Wt: 140.09 g/mol
InChI Key: KZTSBZDSBLTTBO-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-4-carbonitrile is a useful research compound. Its molecular formula is C6H2F2N2 and its molecular weight is 140.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis :

    • 2,6-Difluoropyridine-4-carbonitrile derivatives have been synthesized and structurally analyzed, revealing unique properties in supramolecular structure and spectral characteristics. For example, the compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrates distinct NH⋯O and NH⋯N interactions in solution, depending on concentration. These interactions are significant for understanding the compound's behavior in different environments (Tranfić et al., 2011).
  • Structural and Energetic Properties :

    • The structural and energetic properties of derivatives of this compound have been a focus of research. For instance, tetraazidopyridine-4-carbonitrile, obtained through nucleophilic substitution of fluorine atoms, has been studied for its enthalpy of formation and impact sensitivity, showcasing the compound's potential in energetic material applications (Chapyshev et al., 2017).
  • Optical and Fluorescence Properties :

    • The optical properties, including UV–vis absorption and fluorescence spectroscopy, of various this compound derivatives have been extensively studied. These properties are crucial for applications in materials science and photophysics. For instance, the fluorescence spectra of certain derivatives recorded in different solvents reveal the effects of substituents on emission spectra, contributing to the development of photoluminescent materials (Jukić et al., 2010).
  • Photopolymerization Processes :

    • This compound derivatives have been applied in monitoring photopolymerization processes. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile sensors have shown high sensitivity in tracking the progress of photopolymerization, significantly improving the efficiency and control in polymer production (Ortyl et al., 2019).
  • X-Ray Crystallography and Mechanistic Investigation :

    • X-ray crystallography has been used to determine the structures of this compound derivatives, aiding in the understanding of their chemical behavior and interaction with other compounds. For instance, the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile have been investigated, providing insights into the compound's reactivity and potential applications in synthetic chemistry (Liu et al., 2013).

Safety and Hazards

2,6-Difluoropyridine-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this chemical .

Future Directions

Fluorinated pyridines, including 2,6-Difluoropyridine-4-carbonitrile, have been steadily increasing in interest due to their potential applications in various fields . They are particularly interesting in the search for new agricultural products having improved physical, biological, and environmental properties . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Properties

IUPAC Name

2,6-difluoropyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTSBZDSBLTTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652163
Record name 2,6-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51991-35-6
Record name 2,6-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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